3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Chemical procurement Quality control Synthetic chemistry

3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1351610-85-9) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a benzyl substituent at position 3 and a 1-(pyridin-3-ylsulfonyl)azetidin-3-yl group at position Its structural architecture places it within the scope of broad patent filings covering oxadiazole derivatives for therapeutic applications. The unique combination of a conformationally restricted azetidine ring, an electron-deficient pyridin-3-ylsulfonyl moiety, and the metabolically stable 1,2,4-oxadiazole core distinguishes this compound from simpler 1,2,4-oxadiazoles commonly used as generic screening hits.

Molecular Formula C17H16N4O3S
Molecular Weight 356.4
CAS No. 1351610-85-9
Cat. No. B2765371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS1351610-85-9
Molecular FormulaC17H16N4O3S
Molecular Weight356.4
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4
InChIInChI=1S/C17H16N4O3S/c22-25(23,15-7-4-8-18-10-15)21-11-14(12-21)17-19-16(20-24-17)9-13-5-2-1-3-6-13/h1-8,10,14H,9,11-12H2
InChIKeyFOLJRSHUEVBMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole: A Structurally Differentiated 1,2,4-Oxadiazole Building Block for Medicinal Chemistry


3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1351610-85-9) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a benzyl substituent at position 3 and a 1-(pyridin-3-ylsulfonyl)azetidin-3-yl group at position 5. Its structural architecture places it within the scope of broad patent filings covering oxadiazole derivatives for therapeutic applications [1]. The unique combination of a conformationally restricted azetidine ring, an electron-deficient pyridin-3-ylsulfonyl moiety, and the metabolically stable 1,2,4-oxadiazole core distinguishes this compound from simpler 1,2,4-oxadiazoles commonly used as generic screening hits.

Why Closely Related 1,2,4-Oxadiazole Analogs Cannot Simply Substitute for 3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole


Substituting the benzyl group at position 3 with smaller alkyl or aryl groups, or replacing the pyridin-3-ylsulfonyl-azetidine moiety with simpler sulfonamides, fundamentally alters the 3D pharmacophore, hydrogen-bonding capacity, and target engagement profile. The pyridin-3-ylsulfonyl moiety is a validated pharmacophore for S1P1 receptor engagement, with related compounds achieving sub-nanomolar binding affinities (IC50 0.110 nM) [1], while the azetidine ring imposes conformational rigidity critical for target selectivity. Patent disclosures confirm that oxadiazole derivatives bearing these structural elements exhibit selectivity for S1P1 over S1P3, a key safety consideration for autoimmune indications [2]. Generic 1,2,4-oxadiazoles lacking this specific substitution pattern are not expected to recapitulate the same polypharmacology or selectivity profile.

Quantitative Differentiation Evidence for 3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole Against Closest Comparators


Verified Synthetic Tractability and Analytical Purity of the Pyridin-3-ylsulfonyl-Azetidine-1,2,4-Oxadiazole Scaffold

A structurally proximate analog, 5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1324662-20-5), is commercially supplied with a documented purity of 98% and batch-specific quality inspection reports including NMR, HPLC, and GC analyses . This establishes that the pyridin-3-ylsulfonyl-azetidine-1,2,4-oxadiazole architecture is synthetically accessible and can be procured with rigorous analytical certification, reducing the risk of batch-to-batch variability relative to custom-synthesized analogs lacking such quality control documentation.

Chemical procurement Quality control Synthetic chemistry

Azetidinyl-1,2,4-Oxadiazole Core Demonstrates Potent Antibacterial Activity Against ESKAPE Pathogens—Scaffold Advantage Over Non-Azetidine Comparators

In a 2024 study by Vinogradova et al., a series of 13 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles was evaluated against ESKAPE bacteria. Compound 2h (3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole) inhibited S. aureus at a concentration lower than all clinical comparators tested, including ciprofloxacin, nitrofurantoin, and furazidin [1]. Compounds lacking the azetidine substituent showed reduced potency and narrower spectrum. While the target compound (CAS 1351610-85-9) bears a benzyl group rather than a nitrofuran warhead at position 3, the shared azetidinyl-1,2,4-oxadiazole core is strongly associated with enhanced antimicrobial activity and selectivity, establishing a clear differentiation from non-azetidine-containing oxadiazole analogs.

Antimicrobial resistance ESKAPE pathogens Drug discovery

Pyridin-3-ylsulfonyl Moiety Confers Sub-Nanomolar S1P1 Receptor Affinity—A Pharmacophore Advantage Over Non-Sulfonylated 1,2,4-Oxadiazoles

The pyridin-3-ylsulfonyl group is a validated pharmacophore for sphingosine-1-phosphate receptor 1 (S1P1) engagement. BindingDB records a pyridin-3-ylsulfonyl-containing compound (BDBM50532543) with an IC50 of 0.110 nM against human S1P1 receptor [1]. Furthermore, patent EP2389377B1 specifically claims oxadiazole derivatives bearing sulfonyl-azetidine substituents as S1P1 agonists with selectivity over the S1P3 receptor subtype, thereby potentially mitigating bradycardia risk associated with non-selective S1P modulation [2]. The target compound (CAS 1351610-85-9) incorporates both the pyridin-3-ylsulfonyl and 1,2,4-oxadiazole features, positioning it as a candidate for selective S1P1 agonism—a profile not achievable with simple 3,5-disubstituted 1,2,4-oxadiazoles lacking the sulfonamide motif.

S1P1 agonist GPCR Autoimmune disease

Oxadiazole-Azetidine-Sulfonamide Architecture Captures YAP/TAZ-TEAD Patent Space—A Differentiated Intellectual Property Position for Oncology

U.S. Patent 11,661,403, assigned to Vivace Therapeutics and issued May 30, 2023, explicitly claims oxadiazole compounds incorporating azetidinyl and sulfonamide substituents as inhibitors of the YAP/TAZ-TEAD protein-protein interaction, a key oncogenic driver in mesothelioma, uveal melanoma, and squamous cell carcinomas [1]. The target compound (CAS 1351610-85-9) falls squarely within the structural Markush claims of this patent. In contrast, generic 1,2,4-oxadiazoles without the azetidine-sulfonamide motif are not encompassed by this IP and have no demonstrated YAP/TAZ-TEAD activity, representing a clear differentiation point for programs targeting the Hippo signaling pathway.

YAP/TAZ TEAD inhibitor Oncology

Recommended Research and Industrial Application Scenarios for 3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole


Antimicrobial Resistance Drug Discovery: ESKAPE Pathogen Screening

Leverage the established activity of the azetidinyl-1,2,4-oxadiazole scaffold against ESKAPE pathogens [1] by deploying CAS 1351610-85-9 as a starting point for MIC determination against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Acinetobacter baumannii. The 3-benzyl substituent offers a vector for SAR exploration to optimize potency and reduce mammalian cytotoxicity, building on the finding that the azetidine-containing analog 2h outperformed ciprofloxacin and nitrofurantoin against S. aureus in the Vinogradova et al. study [1]. The compound's purity and structural confirmation (supported by scaffold-level quality control ) ensure reproducible SAR data generation.

Autoimmune Disease Research: S1P1-Selective Agonist Lead Optimization

Utilize CAS 1351610-85-9 as a privileged chemotype for S1P1 agonist screening, capitalizing on the sub-nanomolar S1P1 affinity associated with the pyridin-3-ylsulfonyl pharmacophore (IC50 0.110 nM for a related ligand) [2] and the S1P1-over-S1P3 selectivity demonstrated by oxadiazole-sulfonamide compounds in patent EP2389377B1 [3]. Conduct GTPγS binding assays and β-arrestin recruitment assays to quantify functional agonism and selectivity ratios. A favorable S1P1/S1P3 selectivity profile (>10-fold) would differentiate this compound from first-generation S1P modulators and support further in vivo efficacy studies in experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis.

Oncology Drug Development: YAP/TAZ-TEAD Interaction Inhibition

Deploy CAS 1351610-85-9 as a composition-of-matter-covered starting point for TEAD inhibitor development in Hippo pathway-driven cancers [4]. Screen for disruption of YAP/TAZ-TEAD binding using TR-FRET or split-luciferase complementation assays, and assess anti-proliferative activity in NF2-mutant mesothelioma cell lines (e.g., MSTO-211H, NCI-H2052) and Hippo-altered uveal melanoma models. The compound's structural coverage under US11661403B2 [4] provides a proprietary foundation for medicinal chemistry optimization, distinguishing it from generic oxadiazoles that lack intellectual property protection in this target space.

Chemical Biology Tool Compound: Profiling Kinase and GPCR Selectivity Panels

Given the dual potential for S1P1 agonism [2][3] and YAP/TAZ-TEAD inhibition [4], CAS 1351610-85-9 is an attractive candidate for broad kinome and GPCRome selectivity profiling. Submit the compound to a commercial kinase profiling panel (e.g., Eurofins KinaseProfiler) and a GPCR β-arrestin panel to establish its selectivity fingerprint. This data will inform whether the compound serves as a multi-target lead or can be optimized for pathway-specific activity, and will generate the comparative selectivity metrics essential for differentiating it from single-target oxadiazole analogs that dominate current screening libraries.

Quote Request

Request a Quote for 3-Benzyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.